

# CCT128930 Hydrochloride: A Technical Whitepaper on its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | CCT128930 hydrochloride |           |
| Cat. No.:            | B2478721                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

CCT128930 is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B).[1][2] The discovery of **CCT128930 hydrochloride** represents a significant advancement in the development of targeted cancer therapeutics due to the central role of the PI3K/AKT/mTOR signaling pathway in promoting cell survival, proliferation, and resistance to apoptosis. This technical guide provides an in-depth overview of the discovery, mechanism of action, and a plausible synthesis of **CCT128930 hydrochloride**, tailored for professionals in the field of drug development and oncology research.

### **Discovery and Mechanism of Action**

CCT128930 was identified through fragment and structure-based drug discovery approaches. [1][2] It belongs to the pyrrolopyrimidine class of compounds and exhibits high selectivity for AKT over other closely related kinases, such as protein kinase A (PKA).[1][2] This selectivity is achieved by targeting a single amino acid difference between AKT and PKA.[1][2]

As an ATP-competitive inhibitor, CCT128930 binds to the ATP-binding pocket of AKT, preventing the phosphorylation of its downstream substrates.[1][2] This leads to the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers. The inhibition of this pathway ultimately results in decreased cell proliferation, cell cycle arrest at the G1 phase, and induction of apoptosis in cancer cells.[1][3]



### **Signaling Pathway**

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth and survival. The mechanism of action of CCT128930 is centered on the inhibition of AKT within this pathway.



Click to download full resolution via product page



Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of CCT128930.

## **Quantitative Biological Data**

The biological activity of CCT128930 has been characterized by various in vitro and in vivo studies. The following tables summarize the key quantitative data.

**Table 1: In Vitro Inhibitory Activity** 

| Target | Assay Type        | IC50 (nM) | Cell Line                  | GI50 (μM) |
|--------|-------------------|-----------|----------------------------|-----------|
| AKT2   | Cell-free         | 6[4]      | -                          | -         |
| PKA    | Cell-free         | 168[3]    | -                          | -         |
| p70S6K | Cell-free         | 120[3]    | -                          | -         |
| -      | Growth Inhibition | -         | U87MG<br>(Glioblastoma)    | 6.3[1]    |
| -      | Growth Inhibition | -         | LNCaP (Prostate<br>Cancer) | 0.35[1]   |
| -      | Growth Inhibition | -         | PC3 (Prostate<br>Cancer)   | 1.9[1]    |

Table 2: In Vivo Pharmacokinetic Parameters in Mice (25

ma/ka dose)

| Route of Administration | Peak Plasma<br>Concentration (Cmax) (μΜ) | Area Under the Curve<br>(AUC₀–∞) (μM·h) |
|-------------------------|------------------------------------------|-----------------------------------------|
| Intravenous (i.v.)      | 6.4[5]                                   | 4.6[5]                                  |
| Intraperitoneal (i.p.)  | 1.3[5]                                   | 1.3[5]                                  |
| Oral                    | 0.43[5]                                  | 0.4[5]                                  |

### **Table 3: In Vivo Antitumor Efficacy**



| Xenograft Model          | Dosing Schedule | T/C Ratio (%) | Day of<br>Measurement |
|--------------------------|-----------------|---------------|-----------------------|
| U87MG<br>(Glioblastoma)  | 25 mg/kg i.p.   | 48[5]         | 12                    |
| BT474 (Breast<br>Cancer) | 40 mg/kg i.p.   | 29[5]         | 22                    |

## Plausible Synthesis of CCT128930 Hydrochloride

While a detailed, publicly available, step-by-step synthesis protocol for **CCT128930 hydrochloride** is not explicitly documented in a single source, a plausible multi-step synthesis can be proposed based on established synthetic methodologies for structurally related compounds, particularly the synthesis of 4-amino-4-substituted piperidines and the Buchwald-Hartwig amination of pyrrolopyrimidines.

The proposed synthesis involves two main stages: the synthesis of the key intermediate, tert-butyl 4-amino-4-(4-chlorobenzyl)piperidine-1-carboxylate, and its subsequent coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by deprotection and salt formation.

# Synthesis of tert-butyl 4-amino-4-(4-chlorobenzyl)piperidine-1-carboxylate

This intermediate can be synthesized from 1-boc-4-piperidone in a three-step process.





Click to download full resolution via product page

Figure 2: Proposed synthesis workflow for the piperidine intermediate.

Step 1: Wittig Reaction 1-Boc-4-piperidone is reacted with (4-chlorobenzyl)triphenylphosphonium bromide in the presence of a strong base like n-butyllithium (n-BuLi) in an appropriate solvent such as tetrahydrofuran (THF) to yield tert-butyl 4-(4-chlorobenzylidene)piperidine-1-carboxylate.



Step 2: Epoxidation The resulting alkene is then treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane (DCM) to form the corresponding epoxide, tert-butyl 7-(4-chlorophenyl)-1-oxa-6-azaspiro[2.5]octane-6-carboxylate.

Step 3: Epoxide Ring Opening The epoxide is subsequently opened with ammonia in a suitable solvent like methanol in a sealed tube at elevated temperature to yield the desired amino-alcohol intermediate, tert-butyl 4-amino-4-(4-chlorobenzyl)piperidine-1-carboxylate.

#### Synthesis of CCT128930 and its Hydrochloride Salt

The final steps involve the coupling of the piperidine intermediate with the pyrrolopyrimidine core, followed by deprotection and salt formation.





Click to download full resolution via product page

Figure 3: Proposed final steps for the synthesis of **CCT128930 hydrochloride**.

Step 4: Buchwald-Hartwig Amination The synthesized piperidine intermediate is coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via a palladium-catalyzed Buchwald-Hartwig amination reaction. This reaction typically employs a palladium catalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs<sub>2</sub>CO<sub>3</sub>) in a high-boiling point solvent such as dioxane or toluene.



Step 5: Boc Deprotection The tert-butyloxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in 1,4-dioxane, to yield the free base of CCT128930.

Step 6: Hydrochloride Salt Formation The final step involves the formation of the hydrochloride salt by treating the free base with a solution of hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol. The resulting precipitate is then collected by filtration and dried to afford **CCT128930 hydrochloride** as a solid.

# Experimental Protocols for Key Biological Assays Sulforhodamine B (SRB) Growth Inhibition Assay

This assay is used to determine the in vitro antiproliferative activity of CCT128930.

#### Protocol:

- Cell Plating: Seed cells in 96-well plates at a suitable density and allow them to attach for 24 hours.
- Compound Treatment: Treat the cells with a serial dilution of CCT128930 hydrochloride and a vehicle control (e.g., DMSO). Incubate for 96 hours.
- Cell Fixation: Gently fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
- Staining: Wash the plates with water and stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
- Washing: Remove the unbound dye by washing the plates multiple times with 1% acetic acid.
- Solubilization: Air-dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.
- Absorbance Measurement: Read the optical density at 510 nm using a microplate reader.



 Data Analysis: Calculate the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [CCT128930 Hydrochloride: A Technical Whitepaper on its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2478721#cct128930-hydrochloride-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com